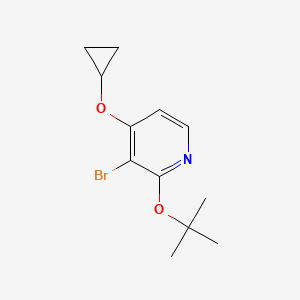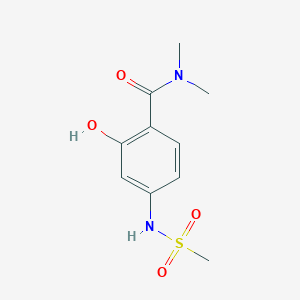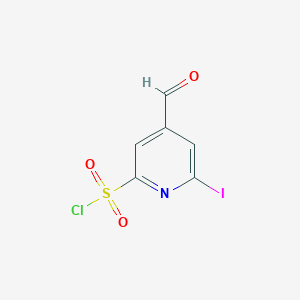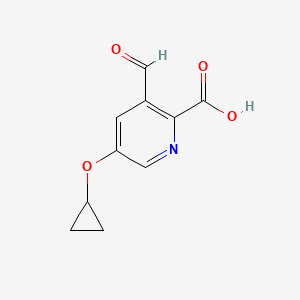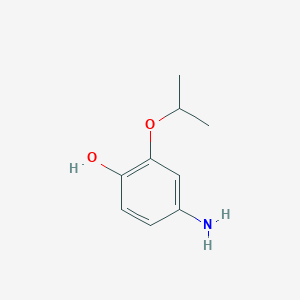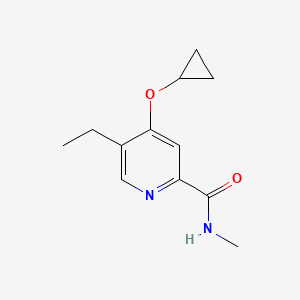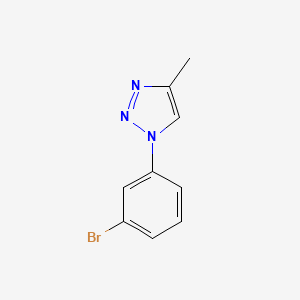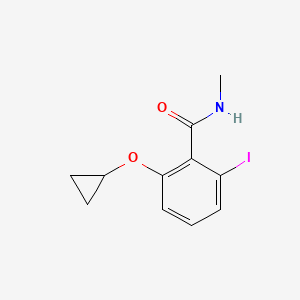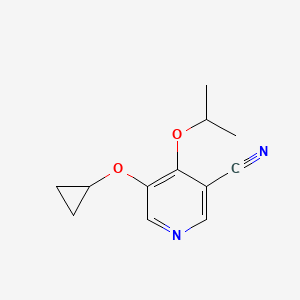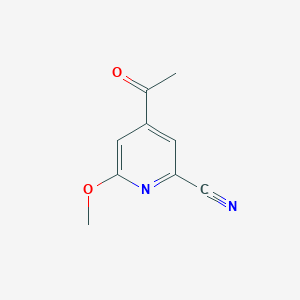
4-Acetyl-6-methoxypyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. This compound is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methoxypyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of chalcones with malononitrile in a basic medium. This process typically yields a variety of methoxypyridine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions, to produce the desired compound in good yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-6-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The acetyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetyl-6-methoxypyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the acetyl group.
4-Acetyl-2-methoxypyridine: Similar structure but lacks the carbonitrile group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carbonitrile group.
Uniqueness
4-Acetyl-6-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-acetyl-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)7-3-8(5-10)11-9(4-7)13-2/h3-4H,1-2H3 |
Clé InChI |
SFHUBCKRQAFYSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



